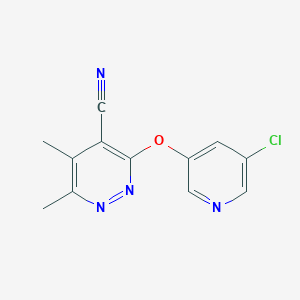

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile

Description

Properties

Molecular Formula |

C12H9ClN4O |

|---|---|

Molecular Weight |

260.68 g/mol |

IUPAC Name |

3-(5-chloropyridin-3-yl)oxy-5,6-dimethylpyridazine-4-carbonitrile |

InChI |

InChI=1S/C12H9ClN4O/c1-7-8(2)16-17-12(11(7)4-14)18-10-3-9(13)5-15-6-10/h3,5-6H,1-2H3 |

InChI Key |

DTZHZIUQBZTOBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=C1C#N)OC2=CC(=CN=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyridazine ring.

Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents such as cyanogen bromide or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridazine ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Key Compounds for Comparison :

3-Amino-5,6-diphenylpyridazine-4-carbonitrile () Substituents:

- 5,6-Diphenyl groups (bulky, hydrophobic).

- Amino group at position 3 (nucleophilic site for derivatization). Impact:

- The amino group allows for further functionalization, as seen in its conversion to acetylated/benzoylated derivatives .

3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile (Compound 4, ) Substituents:

- Benzoyl group at position 3.

- Dihydropyridazine ring (reduced aromaticity).

- Impact :

- The dihydro structure introduces partial saturation, altering electronic conjugation and reactivity compared to fully aromatic systems.

- The benzoyl group contributes to a higher melting point (227–229°C) due to increased crystallinity .

3-Amino-5-benzoylpyridazine-4-carbonitrile (Compound 5, ) Substituents:

Target Compound vs. Analogs :

- The 5-chloropyridin-3-yloxy group introduces a chlorine atom (electron-withdrawing) and an ether linkage, which may influence electronic properties and metabolic stability compared to benzoyl or amino substituents.

Physicochemical Properties

Comparative Data Table :

Key Observations :

- Melting Points : Bulky substituents (e.g., benzoyl in Compound 4) increase melting points, while aromaticity (Compound 5) reduces them. The target compound’s methyl groups may balance crystallinity and solubility.

- Spectroscopy : The carbonitrile IR stretch (~2200 cm⁻¹) is consistent across analogs. Chlorine and methyl groups in the target compound would split aromatic proton signals in NMR, distinct from benzoyl-derived analogs.

Reactivity and Functionalization Potential

- The target compound’s chloropyridinyloxy group offers a site for further substitution (e.g., Suzuki coupling), similar to the amino group in ’s compound, which was acylated to form derivatives .

- The methyl groups may hinder electrophilic substitution but enhance stability against oxidative degradation compared to dihydro analogs (Compound 4) .

Biological Activity

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile, with the CAS number 1375239-73-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory effects, antiviral properties, and potential therapeutic applications.

The molecular formula of this compound is C12H9ClN4O, with a molecular weight of 260.68 g/mol. Its structural characteristics include:

- LogP : 2.80582 (indicating moderate lipophilicity)

- TPSA (Topological Polar Surface Area) : 71.69 Ų

- Rotatable Bonds : 2

These properties suggest that the compound may have favorable characteristics for cellular permeability and biological interaction.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets. Notably, compounds with similar structural features have shown significant activity against SARS-CoV-2 3CL protease. For example, derivatives of chloropyridinyl esters demonstrated IC50 values in the low nanomolar range against this enzyme, indicating strong inhibitory activity .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | SARS-CoV-2 3CL protease | 250 |

| Compound B | SARS-CoV-2 3CL protease | <50 |

The mechanism of inhibition often involves covalent bonding with critical residues in the active site of the enzyme, such as Cys145 . This suggests that this compound could be developed as a potent inhibitor for therapeutic use against viral infections.

Antiviral Activity

Antiviral assays conducted on related compounds have shown promising results. For instance, compounds derived from chloropyridinyl scaffolds exhibited EC50 values ranging from 24 to 64 µM against SARS-CoV-2 in VeroE6 cells. However, it is noted that the expression of efflux transporters like P-glycoprotein may affect these values, leading to reduced antiviral efficacy in certain contexts .

| Compound | EC50 (µM) | Notes |

|---|---|---|

| Compound A | 2.8 | Comparable to remdesivir |

| Compound B | >100 | High cytotoxicity observed |

The antiviral activity is often assessed alongside cytotoxicity (CC50), which must be balanced to ensure therapeutic viability.

Case Studies

- SARS-CoV-2 Protease Inhibition : A study synthesized various chloropyridinyl esters and evaluated their inhibitory effects on the SARS-CoV-2 protease. The results indicated that certain modifications to the pyridazinone scaffold significantly enhanced enzyme inhibition while maintaining low cytotoxicity .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that substituents at specific positions on the pyridazine ring greatly influence both enzyme activity and antiviral efficacy. For example, methyl substitutions at C6 were found to reduce enzyme activity significantly .

Q & A

Q. What are the optimal synthetic routes for 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation or nucleophilic substitution. Key steps include:

- Reflux with malononitrile : Heating in ethanol under reflux with malononitrile (1:2 molar ratio) for 6 hours yields the product (63% yield after recrystallization) .

- Phosphorus oxychloride-mediated reactions : Using POCl₃ at 105°C for 3 hours, followed by neutralization with NaOH and recrystallization from ethanol, achieves high purity .

Q. Table 1: Synthesis Conditions Comparison

Critical Consideration: Variations in solvent (ethanol vs. POCl₃) and workup (neutralization vs. direct recrystallization) impact purity and scalability.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and pyridazine ring vibrations (1593 cm⁻¹) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 5,6-positions and chloro-pyridinyl linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₉ClN₄O) .

- Elemental Analysis : Confirm C, H, N, Cl percentages within ±0.4% of theoretical values .

Note: Cross-validate data with computational tools (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine ring substitution be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Catalytic systems : Palladium-catalyzed alkoxycarbonylation (e.g., Pd(OAc)₂/PPh₃) directs substitution to specific positions, as seen in analogous pyridazine derivatives .

- Steric/Electronic Effects : Electron-withdrawing groups (e.g., -CN) at C4 of pyridazine enhance nucleophilic attack at C3 .

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side products .

Data Contradiction Alert: reports higher yields with Pd catalysis for alkoxycarbonylation, while relies on POCl₃ for chlorination. Choose methods based on target substituents.

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict substitution patterns .

- Molecular Dynamics (MD) : Simulate stability in solvents (e.g., ethanol vs. DMSO) by analyzing hydrogen bonding and solvation energy .

- Degradation Studies : Use Arrhenius plots (thermal stability) and pH-rate profiles (hydrolysis) to design storage protocols .

Case Study: highlights stability testing for analogous heterocycles (e.g., chromane derivatives) under UV light and humidity, providing a methodological template .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm ambiguous peaks .

- Isolation of Byproducts : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates, as demonstrated in for hexahydroquinoline derivatives .

- Reaction Monitoring : In-situ IR or LC-MS tracks real-time progress, reducing side reactions .

Example: reports a yellow crystal product, while describes a neutralization step; discrepancies in color/purity may arise from residual solvents or pH-sensitive intermediates.

Q. How can the compound’s bioactivity be evaluated in target-specific assays?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay) .

- Cellular Uptake Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- Molecular Docking : Screen against protein targets (e.g., EGFR or HIV protease) using AutoDock Vina, guided by ’s hexahydroquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.